Superior A1 Receptor Selectivity vs. Prototype A1 Agonist CPA
SDZ-WAG-994 demonstrates significantly higher A1R selectivity compared to the classic A1 agonist N6-cyclopentyladenosine (CPA). While CPA binds A1R with a Ki of 2.3 nM, it exhibits only 345-fold selectivity over A2A (Ki 794 nM) and 8,087-fold over A2B (Ki 18,600 nM) [1]. In contrast, SDZ-WAG-994 shows a Ki of 23 nM for A1R and >1,090-fold selectivity over A2A and >1,000-fold over A2B . This enhanced selectivity reduces off-target vasodilatory effects and improves tolerability [2].
| Evidence Dimension | A1 vs. A2A Selectivity Ratio (Fold) |
|---|---|
| Target Compound Data | >1,090-fold (Ki A1 23 nM, Ki A2A >10,000 nM) |
| Comparator Or Baseline | CPA: 345-fold (Ki A1 2.3 nM, Ki A2A 794 nM) |
| Quantified Difference | SDZ-WAG-994 selectivity is approximately 3.2-fold higher |
| Conditions | Radioligand binding assays using recombinant human adenosine receptors |
Why This Matters
Higher A1 selectivity translates to a lower propensity for A2A-mediated vasodilation, making SDZ-WAG-994 more suitable for applications requiring isolated A1R engagement.
- [1] Gao ZG, Jacobson KA. Adenosine receptors as therapeutic targets. Nat Rev Drug Discov. 2006;5(3):247-264. doi:10.1038/nrd1983 View Source
- [2] Klaft ZJ, et al. The adenosine A1 receptor agonist WAG 994 suppresses acute kainic acid-induced status epilepticus in vivo. Neuropharmacology. 2020;176:108213. doi:10.1016/j.neuropharm.2020.108213 View Source
